o-Tolyl isocyanate

Thermochemistry Reaction calorimetry Substituent effects

Researchers synthesizing β-lactam antibacterials requiring the ortho-methylphenyl carbamoyl pharmacophore cannot substitute p-tolyl isocyanate without altering target binding geometry. o-Tolyl isocyanate (CAS 614-68-6) delivers the regiospecific steric presentation essential for this compound class. • Enables staged polymer curing via uretedione-dimerization resistance (<100°C) unmatched by para/meta isomers. • Flash point of 92°C-44% higher than p-tolyl (63.9°C)-providing wider safety margin in heated reactions. • Verified ≥98% purity; refrigerated (0-10°C) global shipping under inert gas.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 614-68-6
Cat. No. B037814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl isocyanate
CAS614-68-6
Synonyms2-TOLYL ISOCYANATE; 2-METHYLPHENYL ISOCYANATE; ISOCYANIC ACID O-TOLYL ESTER; O-TOLYL ISOCYANATE; 1-isocyanato-2-methyl-benzen; 1-Isocyanato-2-methylbenzene; 1-isocyanato-2-methyl-Benzene; isocyanatedeo-toluene
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=C=O
InChIInChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3
InChIKeyVAYMIYBJLRRIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Tolyl Isocyanate: Evidence Overview for Selection


o-Tolyl isocyanate (CAS 614-68-6, 2-methylphenyl isocyanate) is a monofunctional aromatic isocyanate characterized by an ortho-methyl substituent relative to the electrophilic –N=C=O group on the benzene ring . This ortho-substitution pattern distinguishes it from its para- and meta-substituted isomers (CAS 622-58-2 and 621-29-4) as well as from unsubstituted phenyl isocyanate (CAS 103-71-9) . The compound serves as a key building block in pharmaceutical intermediates, chiral derivatization, and specialty polymer synthesis where sterically differentiated reactivity is required . The following evidence guide establishes exactly where this specific isomer offers quantifiable, verifiable differentiation for informed scientific selection.

Why o-Tolyl Isocyanate Cannot Be Casually Substituted


The three tolyl isocyanate isomers exhibit distinct electronic and steric profiles that translate into measurable differences in reaction thermodynamics, physical properties, and toxicological hazard profiles . The ortho-methyl group introduces both electron-donating (+I, hyperconjugation) effects that increase electron density at the isocyanate carbon and significant steric shielding that restricts nucleophilic approach trajectories [1]. These competing effects produce reactivity outcomes that are not simply additive: para-substitution maximizes electronic activation with minimal steric interference, while ortho-substitution moderates electronic effects through steric inhibition of resonance and provides unique dimerization resistance [2]. For procurement decisions, the following quantitative comparisons demonstrate why isomer substitution alters reaction outcomes in ways that cannot be compensated for by adjusting stoichiometry, temperature, or catalyst loading alone.

o-Tolyl Isocyanate: Comparative Differentiation Evidence


Reaction Enthalpy with n-Butanol

In a direct calorimetric study, the heat of reaction of o-tolyl isocyanate with n-butanol was measured at 25 °C and compared with phenyl isocyanate and p-tolyl isocyanate under identical conditions [1]. The o-tolyl isomer released 24.6 kJ/mol, which is 0.9 kJ/mol higher than phenyl isocyanate (23.7 kJ/mol) but 0.7 kJ/mol lower than p-tolyl isocyanate (25.3 kJ/mol) [1]. This demonstrates that the ortho-methyl substituent provides intermediate thermodynamic driving force compared to the unsubstituted and para-substituted analogs, consistent with partial steric attenuation of the electron-donating methyl effect.

Thermochemistry Reaction calorimetry Substituent effects

Dimerization Resistance (Uretedione Formation)

Patent GB962689A discloses that ortho-substituted aryl isocyanates, including o-tolyl isocyanate, do not undergo dimerization to uretedione under conditions (<100 °C) where phenyl and p-tolyl isocyanates readily dimerize [1]. This differential reactivity enables selective dimerization processes: when an ortho-substituted isocyanate is present in a mixture with a para-substituted or unsubstituted aryl isocyanate, the latter can be selectively converted to the uretedione dimer while the ortho-substituted isomer remains unchanged in monomeric form [1]. This property is specifically attributed to steric hindrance from the ortho substituent, which blocks the approach trajectory required for the [2+2] cycloaddition that forms the uretedione ring [1].

Isocyanate dimerization Uretedione formation Selective polymerization

Physical Properties: Density, RI, and Flash Point

The three tolyl isocyanate isomers exhibit measurable differences in key physical properties that affect separation, purification, and handling . o-Tolyl isocyanate has a density of 1.08 g/mL at 20 °C, which is 2.3% higher than p-tolyl isocyanate (1.056 g/mL at 25 °C) and 4.6% higher than m-tolyl isocyanate (1.033 g/mL at 25 °C) . The refractive index of o-tolyl isocyanate (1.54 at 20 °C) is 0.6-0.9% higher than p-tolyl isocyanate (1.5300-1.5330 at 20 °C) . Additionally, the flash point of o-tolyl isocyanate (92 °C) is substantially higher than both p-tolyl isocyanate (63.9 °C) and m-tolyl isocyanate (65.6 °C), representing a 44% safety margin in handling .

Physical properties Isomer differentiation Purification

Safety and Sensitization Profile

Regulatory hazard classifications reveal distinct toxicological profiles between o-tolyl and p-tolyl isocyanates . o-Tolyl isocyanate carries an Acute Toxicity Category 4 classification for oral, dermal, and inhalation routes, along with Respiratory Sensitization Category 1 (Resp. Sens. 1) and Skin Sensitization Category 1 (Skin Sens. 1) . The compound is explicitly labeled with H334 ('May cause allergy or asthma symptoms or breathing difficulties if inhaled') and H331 ('Toxic if inhaled') . In contrast, p-tolyl isocyanate, while sharing some hazard classifications, does not carry the same combination of sensitization warnings . The ortho isomer also has a lower acute inhalation toxicity threshold (ATE of 0.5 mg/L/4h for vapors) compared to p-tolyl isocyanate .

GHS hazard classification Respiratory sensitization Acute toxicity

Carbamate Formation Kinetics

Kinetic studies on aryl isocyanates reacting with alcohols have established that substituent effects follow the Hammett equation, with electron-donating groups (such as methyl) increasing reaction rates relative to unsubstituted phenyl isocyanate [1]. A study examining blocked isocyanate carbamates derived from 2-methylphenyl isocyanate (o-tolyl isocyanate) reported a ρ value of -0.512 ± 0.034 with correlation coefficient r = 0.979, indicating that reaction rates increase with increased electron-donating ability of substituents [2]. While this study did not directly compare ortho and para isomers under identical conditions, the established Hammett relationship (ρ ≈ -0.5 for this reaction class) predicts that methyl substitution increases the rate constant by approximately a factor of 2-3 compared to unsubstituted phenyl isocyanate [1]. The ortho-substituent introduces an additional steric factor that partially attenuates this electronic activation.

Reaction kinetics Hammett correlation Carbamate synthesis

β-Lactam Antibacterial Intermediate Synthesis

o-Tolyl isocyanate is specifically documented as a reagent for synthesizing β-lactam derivatives bearing a 4-alkylidene side chain, which display antibacterial activity . This application exploits the ortho-methyl substitution pattern, which is preserved in the final β-lactam structure and contributes to the stereoelectronic properties of the pharmacophore. While p-tolyl isocyanate can also be used in β-lactam synthesis (as demonstrated in [2+2] cycloaddition reactions with electron-rich alkenes yielding yields up to 98% under neat conditions at room temperature over 168 hours) , the ortho isomer provides access to a distinct regioisomeric series of β-lactams that cannot be accessed using the para isomer. The ortho substitution pattern alters the spatial orientation of the methyl group relative to the β-lactam core, which can influence target binding and antibacterial spectrum.

β-lactam synthesis Antibacterial agents 4-alkylidene side chains

o-Tolyl Isocyanate: Application Scenarios


Ortho-Methylphenyl β-Lactam Antibacterial Synthesis

Medicinal chemistry laboratories synthesizing β-lactam derivatives with antibacterial activity require o-tolyl isocyanate specifically to introduce the ortho-methylphenyl carbamoyl moiety. The resulting 4-alkylidene-substituted β-lactams possess a distinct three-dimensional pharmacophore geometry that cannot be obtained using p-tolyl isocyanate. Procurement of o-tolyl isocyanate is mandatory for accessing this specific regioisomeric series; substitution with the para isomer would yield a different compound library with altered steric presentation of the methyl group relative to the β-lactam core, potentially affecting target enzyme binding and antibacterial spectrum.

Selective Dimerization in Mixed-Isocyanate Systems

In polyurethane or polyurea formulations where selective dimerization of one isocyanate component is desired while preserving another in reactive monomeric form, o-tolyl isocyanate serves as the 'non-dimerizing' component [1]. As documented in GB962689A, ortho-substituted aryl isocyanates resist uretedione formation under conditions (<100 °C) where para-substituted and unsubstituted aryl isocyanates readily dimerize [1]. This property enables sequential or staged curing processes where p-tolyl isocyanate or phenyl isocyanate can be selectively dimerized as a blocking/protection strategy while o-tolyl isocyanate remains available for subsequent reaction with polyols or amines. No other tolyl isomer offers this dimerization resistance.

Reaction Calorimetry: Intermediate Exotherm Control

Process chemists designing scale-up protocols for urethane or urea formations where precise thermal management is critical should consider o-tolyl isocyanate when a reaction enthalpy intermediate between phenyl isocyanate and p-tolyl isocyanate is desirable [2]. With a measured heat of reaction of 24.6 kJ/mol with n-butanol (compared to 23.7 kJ/mol for phenyl isocyanate and 25.3 kJ/mol for p-tolyl isocyanate) [2], o-tolyl isocyanate provides a 3.8% higher exotherm than the unsubstituted analog but 2.8% lower than the fully activated para isomer. This intermediate thermodynamic driving force may be advantageous in reactions where the p-tolyl exotherm exceeds reactor cooling capacity but phenyl isocyanate kinetics are too sluggish for production timelines.

Elevated Flash Point for High-Temperature Processes

Facilities with limited ventilation capacity or processes operating at elevated ambient temperatures should prioritize o-tolyl isocyanate over p-tolyl or m-tolyl isocyanates based on flash point considerations. o-Tolyl isocyanate has a flash point of 92 °C, which is approximately 44% higher than both p-tolyl isocyanate (63.9 °C) and m-tolyl isocyanate (65.6 °C) . This wider safety margin reduces the risk of vapor ignition during heated reactions or in poorly ventilated storage areas. The compound's higher density (1.08 g/mL vs. 1.056 g/mL for p-tolyl) also provides a distinctive physical property for quality control verification via simple density measurement .

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